molecular formula C10H8O2 B12064475 6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine

6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine

Cat. No.: B12064475
M. Wt: 160.17 g/mol
InChI Key: HITCZQWRMRQZGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE typically involves the use of ring-closing metathesis (RCM) reactions. One efficient method employs a nitro-Grela catalyst at ppm levels to achieve the desired ring closure . The reaction conditions are mild, often carried out at room temperature, and the process yields high enantioselectivity.

Industrial Production Methods

While specific industrial production methods for 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE are not extensively documented, the general approach involves large-scale RCM reactions using robust catalysts. The scalability of this method makes it suitable for industrial applications, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dioxine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE involves its interaction with molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the dioxine ring can form hydrogen bonds with target molecules. These interactions modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-DIHYDRO-1,4-BENZODIOXINE: Lacks the ethynyl group, resulting in different chemical properties.

    6-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE: Contains a methyl group instead of an ethynyl group, affecting its reactivity.

    6-ETHYNYL-4,4-DIMETHYL-2,3-DIHYDRO-1-BENZOTHIOPYRAN: Similar structure but with a sulfur atom replacing one oxygen atom.

Uniqueness

6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

6-ethynyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H8O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-4,7H,5-6H2

InChI Key

HITCZQWRMRQZGQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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